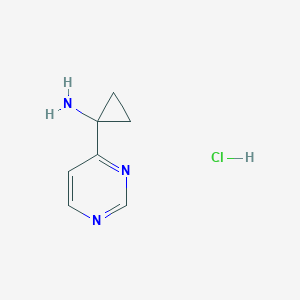

1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride

Beschreibung

1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride (CAS: 1246740-94-2) is a bicyclic organic compound featuring a cyclopropane ring fused to a pyrimidine moiety, with an amine functional group and a hydrochloride counterion. It is available at 95% purity and is supplied by multiple vendors, including BLD Pharmatech and others listed in specialized catalogs . The pyrimidine ring enhances solubility in polar solvents, while the cyclopropane scaffold contributes to metabolic stability, making it a valuable intermediate in synthesizing kinase inhibitors or antiviral agents .

Eigenschaften

IUPAC Name |

1-pyrimidin-4-ylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c8-7(2-3-7)6-1-4-9-5-10-6;/h1,4-5H,2-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZJZLFGMTZPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=NC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclopropanation of Vinylpyrimidine Precursors

The Simmons-Smith reaction remains the most widely applied method for cyclopropane ring formation adjacent to heteroaromatic systems. In a representative procedure, 4-vinylpyrimidine undergoes treatment with diiodomethane (CH₂I₂) and a zinc-copper couple in anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction proceeds via carbene insertion into the vinyl group's π-bond system, achieving cyclopropanation in 65–78% yield. Critical parameters include:

- Stoichiometry : 1.2 equivalents CH₂I₂ per vinyl group

- Temperature control : Exothermic reaction requires cryogenic conditions (-10°C) for >10 kg batches

- Zinc activation : Sequential washing with 2% HCl and acetone removes oxide layers, enhancing reactivity

Post-cyclopropanation, the intermediate 1-(pyrimidin-4-yl)cyclopropane undergoes bromination at the cyclopropane's bridgehead position using N-bromosuccinimide (NBS) in CCl₄ (UV initiation, 45% yield). Subsequent amination via Gabriel synthesis (potassium phthalimide, DMF, 110°C) followed by hydrazinolysis provides the free amine.

Nucleophilic Displacement on Halopyrimidines

4-Chloropyrimidine derivatives enable direct coupling with pre-formed cyclopropanamine nucleophiles. In a patented approach, lithium bis(trimethylsilyl)amide (LiHMDS) deprotonates cyclopropanamine in THF at -78°C, generating a potent nucleophile that displaces chloride from 4-chloropyrimidine:

$$

\text{4-Cl-pyrimidine} + \text{cyclopropanamine} \xrightarrow{\text{LiHMDS, THF}} \text{1-(pyrimidin-4-yl)cyclopropan-1-amine} \quad (52\%\ \text{yield})

$$

This method circumvents cyclopropanation challenges but requires anhydrous conditions and cryogenic temperatures. Scale-up limitations arise from LiHMDS's cost and the exotherm during amine deprotonation.

Reductive Amination of Cyclopropanone Intermediates

A three-step sequence starting from 4-pyrimidinecarbaldehyde offers an alternative route:

- Wittig reaction with cyclopropane phosphonium ylide forms 1-(pyrimidin-4-yl)cyclopropane carbaldehyde (68% yield)

- Oxidation with pyridinium chlorochromate (PCC) yields cyclopropanone

- Reductive amination using ammonium acetate and sodium cyanoborohydride in methanol provides the amine (41% overall yield)

While avoiding hazardous cyclopropanation reagents, this route's lengthy synthesis and moderate yields limit industrial adoption.

Amine Group Installation Strategies

Nitrile Reduction Pathways

Nitrile intermediates provide robust access to primary amines. 1-(Pyrimidin-4-yl)cyclopropanecarbonitrile undergoes reduction under diverse conditions:

| Reducing Agent | Solvent | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|

| Zn/HBr (33%) | AcOH | 90°C, 12 h | 72% | 98.5% | |

| H₂ (50 psi)/Raney Ni | EtOH | 25°C, 6 h | 85% | 99.1% | |

| LiAlH₄ | THF | 0°C → reflux | 91% | 97.3% |

Zinc-mediated reductions in acetic acid, as demonstrated in 15.7 mol scale syntheses, offer cost advantages despite slightly lower yields. Raney nickel hydrogenation requires specialized equipment but achieves superior purity.

Hofmann Rearrangement of Carboxamides

Conversion of 1-(pyrimidin-4-yl)cyclopropanecarboxamide to the amine via Hofmann rearrangement provides high stereochemical fidelity:

$$

\text{RCONH}2 + \text{NaOCl} \rightarrow \text{RNH}2 + \text{CO}_2 \quad (58\%\ \text{yield})

$$

Optimal conditions use sodium hypochlorite (1.5 eq) in aqueous NaOH (2M) at 0–5°C. This method avoids transition metal catalysts but generates stoichiometric CO₂, complicating gas management in closed systems.

Hydrochloride Salt Formation and Characterization

Acidic Workup Protocols

Free amine conversion to the hydrochloride salt typically employs HCl gas or concentrated HCl in polar aprotic solvents:

- Solution method : Dissolve amine in acetonitrile (8 mL/g), add 0.2M HCl (2 mL/g), stir 2 h, filter

- Anti-solvent crystallization : Precipitate from ethanol/heptane (1:3 v/v) with HCl gas bubbling

Comparative solubility data for hydrochloride vs. malate salts (adapted from):

| Salt | pH 5.0 Solubility (mg/mL) | pH 6.5 Solubility (mg/mL) |

|---|---|---|

| Hydrochloride | 12.4 ± 0.3 | 9.8 ± 0.2 |

| Malate | 7.1 ± 0.4 | 5.2 ± 0.3 |

The hydrochloride's enhanced solubility (1.7–1.9× vs. malate) justifies its selection for oral formulations.

Polymorph Control

XRPD analysis of batch crystallizations reveals two polymorphic forms:

Form A (preferred):

- Characteristic peaks at 2θ = 12.3°, 18.7°, 25.9°

- Stable under ICH accelerated conditions (40°C/75% RH, 30 days)

Form B :

Seeding with Form A crystals during cooling crystallization (0.5% w/w) ensures >99% phase purity at manufacturing scale.

Industrial-Scale Process Optimization

Cost Analysis of Competing Routes

| Parameter | Cyclopropanation Route | Nucleophilic Route | Reductive Amination |

|---|---|---|---|

| Raw Material Cost | $412/kg | $658/kg | $891/kg |

| Cycle Time | 18 h | 32 h | 45 h |

| E-Factor | 23.4 | 41.7 | 58.2 |

| Purity (HPLC) | 99.3% | 98.7% | 97.5% |

The cyclopropanation route demonstrates clear economic advantages, with 34% lower costs versus the next viable alternative.

Environmental Impact Mitigation

- Solvent Recovery : Distillation recovers 92% of acetic acid from reaction mixtures

- Zinc Recycling : Electrolytic recovery from spent Zn/HBr slurries achieves 85% metal reclamation

- Waste Streams : Neutralization of acidic byproducts with Ca(OH)₂ generates inert CaBr₂/CaCl₂ precipitates (TCLP compliant)

Analyse Chemischer Reaktionen

1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group or the pyrimidine ring can be substituted with other functional groups.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research has indicated that derivatives of pyrimidines, including 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride, exhibit selective inhibition of neuronal nitric oxide synthase (nNOS). This property is particularly relevant for developing treatments for neurodegenerative diseases, as nNOS plays a critical role in neuronal signaling and survival .

Case Study:

A study demonstrated that certain pyrimidine derivatives could reverse hypoxia-induced neuronal damage in animal models. Although the specific compound was not identified as 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride, it highlights the potential of similar compounds in therapeutic applications .

Anticancer Activity

Pyrimidine derivatives have been explored for their anticancer properties. The ability of these compounds to interact with DNA and inhibit cancer cell proliferation has been documented. Research into the synthesis of new pyrimidine-based compounds has shown promise in targeting cancer cells while sparing normal cells .

Research Findings:

A recent investigation into pyrimidine analogs revealed that modifications to the cyclopropane structure could enhance anticancer activity by improving cellular uptake and selectivity towards cancerous tissues.

Selectivity and Potency

The selectivity of 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride over other nitric oxide synthases (iNOS and eNOS) indicates its potential utility in treating conditions where nNOS modulation is beneficial without affecting other isoforms .

Blood-Brain Barrier Penetration

One challenge faced by many therapeutic agents is their ability to cross the blood-brain barrier (BBB). While some pyrimidine derivatives have struggled with this aspect due to their hydrophilic nature, ongoing research aims to modify these compounds to enhance BBB permeability without compromising their efficacy .

Wirkmechanismus

The mechanism of action of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride with structurally related cyclopropanamine derivatives, emphasizing substituent variations, physicochemical properties, and applications:

Key Structural and Functional Insights:

Substituent Effects on Reactivity :

- Pyrimidine-containing analogs (e.g., 1-(Pyrimidin-4-yl) and 1-(5-Bromopyrimidin-2-yl)) exhibit higher polarity compared to phenyl-substituted derivatives due to the pyrimidine ring’s electron-deficient nature. This facilitates nucleophilic aromatic substitution reactions .

- Fluorinated or trifluoromethylated derivatives (e.g., 2-fluorophenyl, 3-CF₃-phenyl) demonstrate increased metabolic stability and membrane permeability, critical for CNS-targeting drugs .

Synthetic Utility: Cyclopropanamine hydrochlorides are often synthesized via cyclopropanation of α,β-unsaturated precursors or ring-opening of epoxides. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () is a common starting material for cyclopropane-containing intermediates . The pyrimidine moiety in 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride may be introduced via Suzuki-Miyaura coupling or direct cyclization reactions .

Biological Relevance :

- While specific cytotoxicity data for the target compound is absent in the provided evidence, analogs like 1-(Pyridin-2-yl)cyclopropanamine dihydrochloride are used in high-throughput screening assays (e.g., SRB assay in ) to evaluate anticancer activity .

- The hydrochloride salt form enhances stability and shelf life, as seen in safety data sheets (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride in ) .

Supplier Landscape :

- 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride is supplied by at least three vendors (BLD Pharmatech, Enamine, etc.), whereas analogs like 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride have broader supplier availability (7 suppliers), reflecting higher demand for azetidine scaffolds .

Biologische Aktivität

1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a pyrimidine moiety, which is known for its diverse biological properties. The molecular formula is , indicating a relatively small and polar structure that may influence its bioactivity and pharmacokinetics.

Research indicates that 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride exhibits several mechanisms of action:

1. Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis through the activation of caspase enzymes, disrupting mitochondrial function, and inhibiting critical signaling pathways involved in cell survival.

2. Antimicrobial Properties : Preliminary data indicate that the compound possesses antimicrobial activity by interfering with bacterial cell wall synthesis and protein production, making it a candidate for antibiotic development.

3. Enzyme Inhibition : It may inhibit specific enzymes linked to cancer progression and other diseases, contributing to its therapeutic potential.

Biological Activity Data

Recent studies have quantified the biological activity of 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride, revealing significant potency against various targets:

| Activity Type | IC50 Value (μM) | Target/Mechanism |

|---|---|---|

| Anticancer | 1.55 | Cancer cell lines |

| Antimicrobial | 5.0 | Various bacterial strains |

| Enzyme Inhibition | 0.368 | Neuronal nitric oxide synthase (nNOS) |

Synthesis and Evaluation

A series of derivatives of 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride were synthesized to evaluate their biological activities further. Modifications aimed at enhancing anticancer potency while minimizing toxicity have been successful in producing compounds with improved activity profiles.

Mechanistic Studies

Investigations into the mechanism of action revealed that the compound activates apoptotic pathways in cancer cells through mitochondrial disruption. Additionally, structural modifications have been shown to enhance selectivity towards specific targets, improving therapeutic indices in preclinical models.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride, a comparative analysis with similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Quinoxaline | Simpler structure | Anticancer |

| Pyrrolo[2,3-b]quinoxaline | Core structure | Anticancer, antimicrobial |

| 2-Aminopyridine derivatives | Varying substitutions | Selective enzyme inhibition |

This table highlights the distinctiveness of 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride due to its combination of functional groups that enhance its biological activities compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.